

In-Depth Spectral Analysis of 4-Amino-N-phenylbenzamide: A Technical Guide

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Compound of Interest

Compound Name: 4-Amino-N-phenylbenzamide

Cat. No.: B1265642

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for the organic compound **4-Amino-N-phenylbenzamide**. The information presented herein is intended to support research and development activities by offering detailed spectral data, experimental methodologies, and a clear visualization of its synthetic pathway.

Spectroscopic Data Summary

The following tables summarize the key spectral data obtained for **4-Amino-N-phenylbenzamide**.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	N-H stretching (amine and amide)
3050-3000	Medium	C-H stretching (aromatic)
1640-1680	Strong	C=O stretching (amide I)
1590-1620	Medium	N-H bending (amine) / C=C stretching (aromatic)
1520-1550	Medium	N-H bending (amide II)
1250-1350	Medium	C-N stretching (aromatic amine)
800-850	Strong	C-H out-of-plane bending (para-disubstituted ring)

Mass Spectrometry (Electron Ionization)

m/z	Relative Intensity (%)	Proposed Fragment
212	100	[M] ⁺ (Molecular Ion)
120	Moderate	[C ₆ H ₅ CONH ₂] ⁺
105	High	[C ₆ H ₅ CO] ⁺ (Benzoyl cation)
93	Moderate	[C ₆ H ₅ NH ₂] ⁺ (Aniline radical cation)
77	High	[C ₆ H ₅] ⁺ (Phenyl cation)

Note: Experimental ¹H and ¹³C NMR data for **4-Amino-N-phenylbenzamide** are not readily available in the searched literature. The expected chemical shifts can be predicted based on the analysis of structurally similar compounds.

Experimental Protocols

Synthesis of 4-Amino-N-phenylbenzamide

A common synthetic route to **4-Amino-N-phenylbenzamide** involves a two-step process starting from 4-nitrobenzoyl chloride and aniline.

Step 1: Synthesis of 4-Nitro-N-phenylbenzamide

- In a round-bottom flask, dissolve aniline in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- Cool the solution in an ice bath.
- Slowly add 4-nitrobenzoyl chloride to the cooled solution with continuous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is washed with a dilute acid (e.g., HCl) and a dilute base (e.g., NaHCO₃) to remove unreacted starting materials.
- The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield crude 4-Nitro-N-phenylbenzamide.
- The crude product can be purified by recrystallization.

Step 2: Reduction of 4-Nitro-N-phenylbenzamide to **4-Amino-N-phenylbenzamide**

- Dissolve the synthesized 4-Nitro-N-phenylbenzamide in a suitable solvent like ethanol.
- Add a catalyst, such as palladium on carbon (Pd/C).
- The mixture is then subjected to hydrogenation, either by bubbling hydrogen gas through the solution or by using a hydrogen-donating reagent like ammonium formate.
- The reaction is monitored by TLC until the starting material is consumed.
- Upon completion, the catalyst is removed by filtration through a pad of Celite.

- The solvent is evaporated under reduced pressure to yield **4-Amino-N-phenylbenzamide**.

Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy

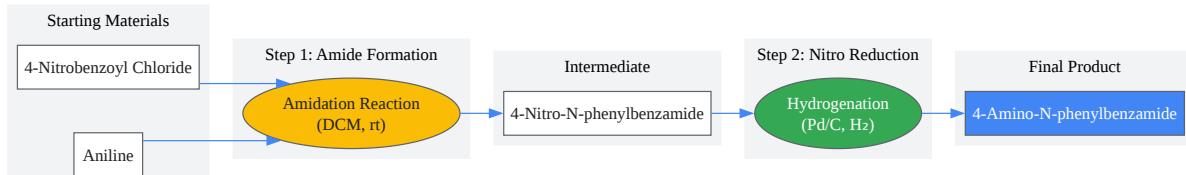
- Sample Preparation: A solid sample of **4-Amino-N-phenylbenzamide** is finely ground and mixed with potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.
- Instrumentation: A standard FT-IR spectrometer is used.
- Parameters: The spectrum is typically recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.
- Instrumentation: A mass spectrometer equipped with an EI source is used.
- Parameters: The sample is introduced into the ion source, where it is bombarded with electrons (typically at 70 eV). The resulting charged fragments are then separated by their mass-to-charge ratio (m/z) and detected.

Visualizations

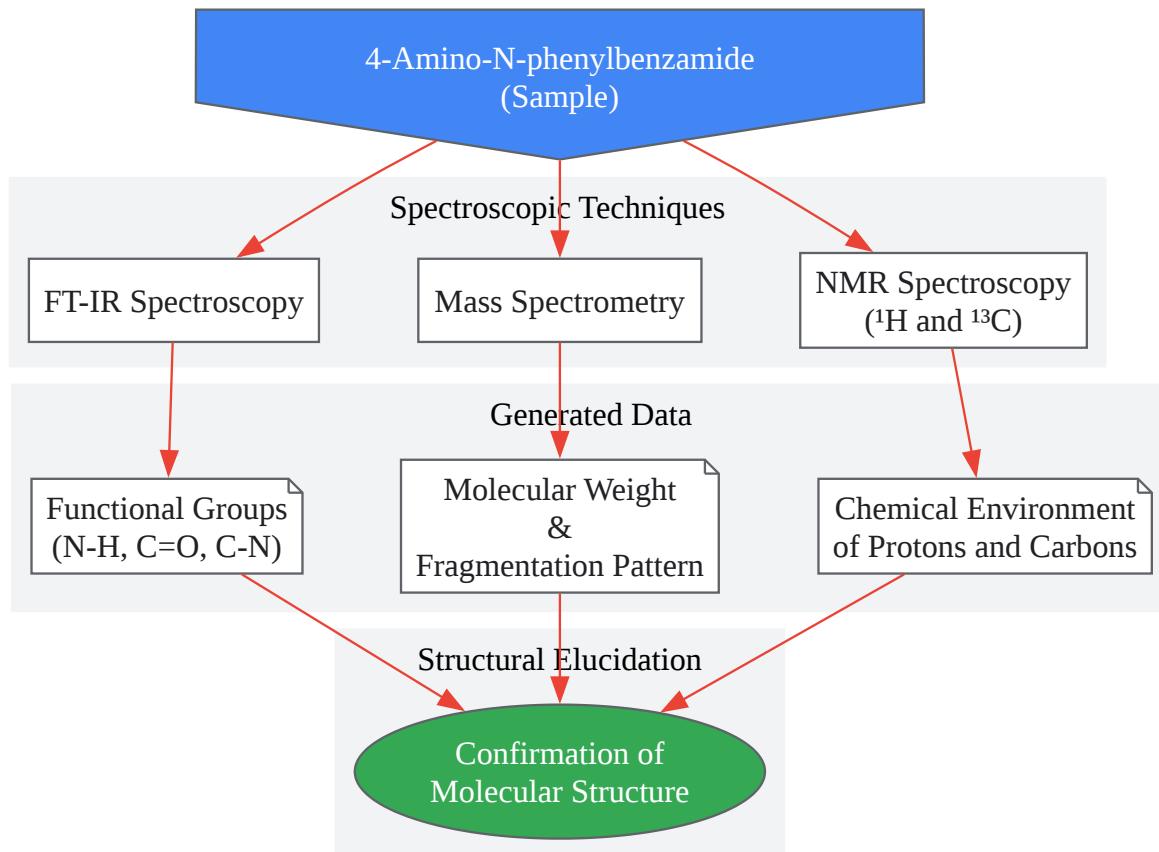
Synthesis Workflow of 4-Amino-N-phenylbenzamide



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Caption: Synthetic pathway for **4-Amino-N-phenylbenzamide**.

Logical Relationship of Spectral Analyses



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Caption: Workflow for structural elucidation using spectroscopy.

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